alpha-Muurolene

Description

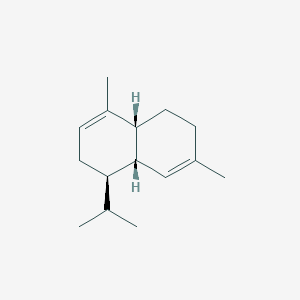

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAYBMKBYCGXDH-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CC1)C(=CC[C@@H]2C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275971, DTXSID601020738 | |

| Record name | (+)-alpha-Muurolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17627-24-6, 31983-22-9 | |

| Record name | (+)-α-Muurolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-alpha-Muurolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Properties

Alpha-muurolene is a carbobicyclic compound with the molecular formula C15H24. researchgate.net It possesses multiple chiral centers, meaning it can exist as different stereoisomers, which are non-superimposable mirror images of each other known as enantiomers. sippe.ac.cn The most common forms are (+)-alpha-muurolene and (-)-alpha-muurolene. researchgate.nettandfonline.com The specific enantiomeric distribution can often provide information about its natural source. sippe.ac.cn

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H24 | nih.govresearchgate.nettandfonline.com |

| Molecular Weight | 204.35 g/mol | nih.govresearchgate.net |

| CAS Number | 31983-22-9 (for this compound); 10208-80-7 (for (-)-alpha-Muurolene) | researchgate.netnist.gov |

| IUPAC Name | (1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene | researchgate.net |

| Boiling Point | 271.5°C at 760 mmHg (est.) | nih.gov |

| Density | 0.876 g/cm³ (est.) | nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms

Initial Precursor Formation: Farnesyl Pyrophosphate (FPP)

The journey to α-muurolene begins with farnesyl pyrophosphate (FPP), a central intermediate in the biosynthesis of a vast array of terpenoid compounds. FPP is an acyclic, achiral molecule that serves as the universal precursor for all sesquiterpenes. Its formation is a critical first step, providing the essential 15-carbon backbone that will be folded and cyclized to create the intricate structure of α-muurolene. Sesquiterpenes are synthesized in the cytosol of higher plants from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which ultimately form FPP. researchgate.net

Sesquiterpene Synthase (STS) Catalysis and Product Specificity

The transformation of the linear FPP into the complex, cyclic structure of α-muurolene is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). These enzymes are remarkable in their ability to control a cascade of complex chemical reactions, leading to a specific final product from a single substrate.

The specific enzyme responsible for the synthesis of α-muurolene is alpha-muurolene synthase (EC 4.2.3.125). enzyme-database.orgexpasy.orgqmul.ac.uk This enzyme catalyzes the cyclization of (2E,6E)-farnesyl diphosphate (B83284) into α-muurolene. enzyme-database.orgexpasy.orgqmul.ac.uk Research has shown that this enzyme, also known as Cop3, has been characterized from the fungus Coprinopsis cinereus. enzyme-database.orgexpasy.orgqmul.ac.uk Interestingly, this enzyme is often promiscuous, meaning it can produce other sesquiterpenes in addition to α-muurolene. For instance, the α-muurolene synthase from Coprinopsis cinereus also produces germacrene A and γ-muurolene. enzyme-database.orgexpasy.orgqmul.ac.uk This multi-product nature is a common feature among sesquiterpene synthases. nih.gov

To study the function and characteristics of this compound synthase in detail, scientists often utilize heterologous expression systems. These systems involve introducing the gene that codes for the synthase into a host organism, such as the bacterium Escherichia coli or yeast (Saccharomyces cerevisiae). benchchem.com This allows for the production of large quantities of the enzyme for in vitro assays and structural studies. For example, a codon-optimized gene for α-muurolene synthase from Coprinus cinereus has been expressed in E. coli BL21(DE3), yielding the enzyme for further analysis. benchchem.com These recombinant systems are invaluable for investigating the enzyme's kinetic properties, product specificity, and the molecular determinants of its activity. benchchem.com

One of the most remarkable aspects of sesquiterpene synthase catalysis is the precise control over the stereochemistry of the final product. The cyclization of the achiral FPP molecule into the chiral α-muurolene involves a series of intricate carbocation rearrangements and ring closures. The enzyme's active site acts as a template, guiding the folding of the FPP substrate and stabilizing specific carbocationic intermediates to ensure the formation of the correct stereoisomer. beilstein-journals.org This stereochemical control is crucial, as even minor changes in the three-dimensional arrangement of atoms can lead to vastly different biological activities. The enzyme achieves this feat through a combination of its three-dimensional structure and the specific amino acid residues within its active site. beilstein-journals.org

Molecular Determinants of Enzyme Activity

The catalytic activity and product specificity of this compound synthase are dictated by its molecular architecture, particularly the arrangement of amino acids within its active site.

Terpene synthases, including this compound synthase, share several conserved amino acid motifs that are critical for their function. One such highly conserved motif is the aspartate-rich DDXXD motif, which is involved in binding the magnesium ion cofactor necessary for the ionization of FPP, initiating the catalytic cycle. nih.gov Beyond these motifs, specific amino acid residues within the active site play a crucial role in shaping the reaction pathway. Aromatic residues, for instance, can stabilize carbocation intermediates through π-interactions, while other residues can act as proton donors or acceptors at critical steps of the reaction. rsc.org

Directed mutagenesis studies on various terpene synthases have highlighted the importance of specific residues, including tyrosine. nih.gov While the precise role of every amino acid in this compound synthase is not fully elucidated, studies on other sesquiterpene synthases suggest that tyrosine residues near the active site can influence product specificity. mpg.de For example, a tyrosine residue can act as a proton donor, initiating a second series of cationic rearrangements, and its substitution can abort the reaction pathway. mpg.de The positioning and interaction of such residues within the enzyme's active site are key determinants of the final product profile. nih.gov

Impact of Active Site Structural Motifs (e.g., H-α1 Loop)

The product specificity and catalytic efficiency of sesquiterpene synthases are profoundly influenced by the architecture of their active sites. A critical structural element in many fungal sesquiterpene synthases is the H-α1 loop. This conserved motif acts as a flexible lid at the entrance of the active site. researchgate.netmdpi.com Upon substrate binding and the formation of a magnesium ion-pyrophosphate complex, the H-α1 loop moves to shield the active site from the solvent. researchgate.netmdpi.com This closure stabilizes the reactive carbocation intermediates and helps guide the complex cyclization cascade. mdpi.com

The significance of the H-α1 loop in determining product outcome has been demonstrated through site-directed mutagenesis studies on sesquiterpene synthases from Coprinus cinereus. nih.govasm.org Research on the promiscuous enzymes Cop3 (an α-muurolene synthase) and Cop4 (a δ-cadinene synthase) revealed that targeted mutations within the H-α1 loop can dramatically alter the product profile. nih.govnih.gov For instance, altering specific amino acid residues in the H-α1 loop of Cop3 and Cop4 changed the ratios of the sesquiterpenes produced, in some cases shifting the major product from one compound to another. nih.govasm.org These findings confirm that the H-α1 loop is a key determinant of selectivity in these enzymes and provides a target for protein engineering to potentially generate novel terpene structures. asm.org

Table 1: Impact of H-α1 Loop Mutations on Product Selectivity in C. cinereus Sesquiterpene Synthases An interactive table summarizing key findings from mutagenesis studies.

| Enzyme | Mutation | Original Major Product(s) | New/Altered Product Profile | Reference |

| Cop3 | K251A, H255A, N256A | α-Muurolene, Germacrene A | Mutations altered the product ratios, demonstrating the loop's role in controlling the cyclization cascade. | nih.gov |

| Cop4 | K233I | δ-Cadinene, (-)-Germacrene D | Maintained a similar pH-dependent product profile as the wild-type, unlike other mutants. | asm.org |

| Cop4 | H235A | δ-Cadinene, (-)-Germacrene D | Abolished the pH sensitivity of the enzyme and altered the product profile. | asm.org |

| Cop4 | N239L | δ-Cadinene, (-)-Germacrene D | Had the greatest effect on the product profile, significantly changing the types and ratios of sesquiterpenes formed. | mdpi.com |

| Cop4/Cop6 Loop Swap | H-α1 loop of Cop4 replaced with that of the more selective Cop6 | δ-Cadinene | The product profile of the chimeric enzyme shifted significantly, highlighting the loop's direct influence on product outcome. | nih.govasm.org |

Transcriptional Regulation of Biosynthetic Genes

The production of this compound, like other secondary metabolites, is tightly controlled at the genetic level through the transcriptional regulation of its biosynthetic genes. The expression of terpene synthase (TPS) genes is governed by a network of transcription factors (TFs) that can be broadly categorized as pathway-specific or global regulators. mdpi.com Global TFs often respond to external environmental cues such as nutrients, pH, or light, allowing the organism to modulate secondary metabolism in response to changing conditions. mdpi.com

While specific transcription factors that exclusively regulate the this compound synthase gene have not been exhaustively identified, studies on related fungal and plant systems provide a framework for understanding this regulation. In fungi, the genes for secondary metabolite biosynthesis are often located in biosynthetic gene clusters (BGCs), which may also include specific TFs that co-regulate the entire pathway. mdpi.com For example, a study on Taiwanofungus gaoligongensis identified a terpene synthase gene, TgPentS, potentially involved in producing α-murolene analogs. mdpi.com The expression of this gene and other TPS genes was found to vary significantly under different liquid and solid culture conditions, with corresponding changes in the expression of specific transcription factors, suggesting a direct regulatory link. mdpi.com In plants, several TF families, including MYB, bHLH, and ERF, have been shown to regulate the promoters of TPS genes, thereby controlling the synthesis of various terpenes. nih.gov It is highly probable that similar TF families play analogous roles in controlling the expression of this compound synthase in fungi.

Table 2: Transcription Factor Families Implicated in Regulating Terpenoid Biosynthesis An interactive table listing common TF families and their general role.

| Transcription Factor Family | General Role in Terpenoid Regulation | Organism Type | Reference(s) |

| MYB | Regulate various TPS genes in response to developmental and stress signals. | Plants, Fungi | nih.govfrontiersin.org |

| bHLH | Often work in conjunction with MYB factors to activate TPS gene expression. | Plants | nih.govresearchgate.net |

| ERF (Ethylene Responsive Factor) | Mediate responses to stress signals like jasmonate, often activating TPS genes. | Plants | nih.gov |

| WRKY | Involved in defense responses, can regulate genes in specialized metabolite pathways. | Plants | nih.gov |

| Zinc Finger (e.g., C2H2) | Broad regulatory roles, including response to abiotic stress, which can affect secondary metabolism. | Fungi, Plants | mdpi.comfrontiersin.org |

Comparative Analysis of Biosynthetic Branching to Related Sesquiterpenes

The biosynthesis of this compound is intricately linked to that of other structurally related sesquiterpenes, often originating from the same precursor and even the same enzyme. Many sesquiterpene synthases are "promiscuous" or multi-product enzymes, capable of producing a spectrum of compounds from a single FPP substrate. mpg.de This enzymatic flexibility is a major source of chemical diversity in nature.

The this compound synthase Cop3 from Coprinus cinereus is a classic example of such an enzyme. nih.gov While its major product is α-muurolene, it also produces significant amounts of germacrene A and γ-muurolene. qmul.ac.ukescholarship.org This occurs because the reaction mechanism proceeds through common carbocationic intermediates that represent biosynthetic branching points. The initial (E,E)-germacradienyl cation can be deprotonated to yield germacrene A or undergo further cyclization and rearrangement. The subsequent muurolanyl cation can be deprotonated at different positions to yield α- or γ-muurolene.

A comparative analysis within C. cinereus provides further insight. The organism also possesses other sesquiterpene synthases that use FPP to create different molecular scaffolds. For instance, Cop4 synthesizes primarily δ-cadinene, a diastereomer of α-muurolene, while Cop1 and Cop2 produce germacrene A as their main product, and Cop6 is highly specific for α-cuprenene. nih.gov The existence of these distinct-yet-related enzymes within a single organism demonstrates how evolution has generated variations on a common catalytic theme (the terpene synthase fold) to explore and produce a wide array of sesquiterpene structures from a central metabolic precursor. researchgate.net

**Table 3: Comparative Product Profiles of Sesquiterpene Synthases from Coprinus cinereus*** *An interactive table comparing the major products of different TPS enzymes from the same fungus.

| Enzyme | EC Number | Major Product(s) | Minor Products | Related Sesquiterpene Class | Reference(s) |

| Cop1 | 4.2.3.23 | Germacrene A | Various | Germacrene | nih.gov |

| Cop2 | 4.2.3.23 | Germacrene A | Various | Germacrene | nih.gov |

| Cop3 | 4.2.3.125 | α-Muurolene | Germacrene A, γ-Muurolene, δ-Cadinene | Muurolene/Cadinane (B1243036) | nih.govqmul.ac.ukescholarship.org |

| Cop4 | 4.2.3.13 | δ-Cadinene | Germacrene D, Cubebol | Cadinane | nih.govmpg.de |

| Cop6 | 4.2.3.83 | α-Cuprenene | - | Cuprenene | nih.gov |

Extraction and Sample Preparation Techniques

The isolation of α-muurolene from its natural plant matrix is the primary step in its analysis. The choice of extraction method significantly influences the yield and purity of the final extract.

Hydrodistillation Optimization Protocols

Hydrodistillation is a traditional and widely used method for extracting essential oils, including those containing α-muurolene, from plant materials. benchchem.com This technique involves the use of water or steam to vaporize the volatile compounds, which are then condensed and separated. benchchem.com For instance, in the extraction of essential oil from Cinnamomum zeylanicum bark, hydrodistillation using a Clevenger apparatus for three hours yielded an oil containing 7.14% α-muurolene. benchchem.com

Several factors can be optimized to enhance the efficiency of hydrodistillation:

Time: Longer distillation periods (e.g., over 3 hours) can increase the yield of α-muurolene, but also carry the risk of thermal degradation of the compound. benchchem.com

Plant Part: The concentration of α-muurolene can vary significantly between different parts of the same plant. For example, the bark of some plants yields a higher concentration of this compound compared to the leaves or cones due to a higher resin content. benchchem.com

Pretreatment: Soaking the plant material, such as bark, in a sodium chloride solution (e.g., 5% w/v) can help to rupture cell walls, leading to improved release of terpenes like α-muurolene. benchchem.com

In a study on Callicarpa candicans, microwave-assisted hydrodistillation (MAHD) was optimized using response surface methodology. mdpi.com The optimal conditions were found to be a water to raw material ratio of 6:1 (v/w), an extraction time of 42 minutes, and a microwave power of 440 W. mdpi.com This method has been shown to be more efficient in recovering biologically active natural products in greater quantities compared to conventional hydrodistillation. mdpi.com

Supercritical Fluid Extraction (SFE) for Targeted Isolation

Supercritical Fluid Extraction (SFE) is a modern and highly selective technique for isolating specific compounds like α-muurolene. This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. benchchem.comextraktlab.com The properties of supercritical CO₂, such as its high diffusivity and tunable solvating power, allow for efficient penetration into the plant matrix and selective dissolution of target compounds. benchchem.comextraktlab.com

Key parameters that are optimized in SFE include pressure, temperature, and extraction time. For the extraction of α-muurolene from Chamaecyparis obtusa, optimal conditions were reported to be a pressure of 350 bar, a temperature of 60°C, and an extraction time of 60 minutes. benchchem.combenchchem.com These conditions maximize the yield by enhancing the diffusion of supercritical CO₂ through the plant material. benchchem.combenchchem.com The operational workflow for SFE typically involves:

Plant Preparation: The dried plant material is ground to a specific particle size (e.g., 0.5–1.0 mm) to increase the surface area for extraction.

Extraction Chamber Loading: The ground biomass is packed into the extraction vessel.

Circulation: Supercritical CO₂ is circulated through the vessel under controlled temperature and pressure.

Separation: The CO₂ containing the dissolved compounds is depressurized in a separator, causing the precipitation of α-muurolene.

Collection: The extracted compound is collected and may be dried with anhydrous sodium sulfate (B86663) to remove any residual water and stored at low temperatures (e.g., 4°C) to prevent oxidation.

SFE offers several advantages over traditional methods, including faster extraction times, reduced use of organic solvents, and the ability to obtain extracts free from toxic residues. extraktlab.comresearchgate.net

Solid-Phase Microextraction (SPME) for Volatile Profiling

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive technique ideal for the analysis of volatile and semi-volatile compounds like α-muurolene. cabidigitallibrary.orgmdpi.com It is particularly useful for profiling the volatile composition of a sample without extensive preparation. mdpi.com The technique involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace of a sample. The volatile compounds adsorb onto the fiber, which is then directly inserted into the injector of a gas chromatograph for analysis. mdpi.comcropj.com

In a study of Rosa willmottiae flowers, SPME was used to extract volatile organic compounds (VOCs). mdpi.com The sample was ground, placed in a headspace vial, and equilibrated at 50°C for 20 minutes. A 50/30 μm DVB/CAR/PDMS fiber was then exposed to the headspace for 40 minutes to extract the VOCs. mdpi.com This method allows for the preservation of the authentic volatile profile of the sample. mdpi.com SPME, when combined with GC-MS, has been successfully used to identify α-muurolene in the volatile profiles of various plants and fungi. cabidigitallibrary.orgcropj.com

Chromatographic and Spectrometric Analysis

Following extraction, the identification and quantification of α-muurolene are achieved through a combination of chromatographic separation and spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for the identification and quantification of α-muurolene in complex mixtures like essential oils. benchchem.comvulcanchem.com This technique combines the powerful separation capabilities of gas chromatography with the precise detection and identification abilities of mass spectrometry. benchchem.comvulcanchem.com

In a typical GC-MS analysis of α-muurolene, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. benchchem.comnih.gov The column, often a DB-5MS or similar non-polar column, separates the components of the mixture based on their boiling points and interactions with the stationary phase. benchchem.commdpi.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification. vulcanchem.combenchchem.com The mass spectrum of α-muurolene is characterized by its molecular ion peak at m/z 204.35 (C₁₅H₂₄). benchchem.combenchchem.com

The identification of α-muurolene is confirmed by comparing its mass spectrum and retention time with those of an authentic standard and with data from spectral libraries such as NIST. nih.govmdpi.com Quantification is typically performed by integrating the peak area of the compound in the chromatogram and comparing it to a calibration curve generated from standards of known concentrations.

Recent advancements, such as comprehensive two-dimensional gas chromatography (GC×GC–MS), offer even greater resolving power for complex samples, improving the detection of minor constituents and reducing matrix interferences. mdpi.com

Application of Retention Indices (RI) for Isomer Differentiation

Retention Indices (RI) are a crucial tool in gas chromatography for the reliable identification of compounds, especially for differentiating between isomers like α-muurolene and its structural variants (e.g., γ-muurolene). benchchem.combenchchem.com The retention index relates the retention time of a compound to the retention times of a series of n-alkanes run under the same chromatographic conditions. scielo.br This provides a more consistent and transferable value than the retention time alone, which can vary between different instruments and analytical runs. scielo.br

The calculation of retention indices for all components in a sample is performed using a homologous series of n-alkanes injected under the same conditions. scielo.br The identification of components is then based on comparing their calculated linear retention indices (LRI) with published literature values and those in databases. scielo.br For example, in the analysis of Bauhinia forficata essential oil, α-muurolene was identified with a retention index of 1501 on a specific column, which was compared to a literature value of 1499. scielo.br

The use of retention indices in conjunction with mass spectral data significantly enhances the confidence in compound identification, allowing for the clear differentiation of α-muurolene from other co-eluting sesquiterpenes. benchchem.combenchchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. benchchem.com It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the molecule's complex bicyclic structure and stereochemistry. Both ¹H and ¹³C NMR are utilized to confirm the identity and purity of isolated this compound samples.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and multiplicity of the proton signals provide data on the electronic environment and connectivity of hydrogen atoms. For this compound, specific signals corresponding to its methyl, isopropyl, and olefinic protons can be identified. For instance, the trans-disubstituted olefinic protons typically appear as distinct doublets in the spectrum. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their hybridization state (sp³, sp², sp). The chemical shifts of the 15 carbon atoms in the this compound skeleton, including the aliphatic and vinylic carbons, can be precisely measured. uc.pt Advanced 2D NMR techniques, such as Heteronuclear Multiple Quantum Correlation (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons, confirming the muurolane skeleton and the specific positions of the methyl and isopropyl substituents. d-nb.info These combined NMR techniques are essential for differentiating this compound from its various isomers, such as gamma-muurolene (B1253906) and delta-cadinene. benchchem.comnist.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary slightly based on the solvent and experimental conditions.

| Atom | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity |

| C-1 | ~45.2 | ~2.10 | m |

| C-2 | ~28.1 | ~1.95, 1.65 | m |

| C-3 | ~30.5 | ~2.05 | m |

| C-4 | ~134.1 | - | - |

| C-5 | ~121.5 | ~5.40 | br s |

| C-6 | ~41.8 | ~2.20 | m |

| C-7 | ~51.3 | ~1.80 | m |

| C-8 | ~35.6 | ~1.75, 1.45 | m |

| C-9 | ~125.8 | ~5.25 | d |

| C-10 | ~140.3 | - | - |

| C-11 (CH₃) | ~20.9 | ~1.68 | s |

| C-12 (CH₃) | ~21.5 | ~0.95 | d |

| C-13 (CH₃) | ~21.3 | ~0.75 | d |

| C-14 (CH-isopropyl) | ~31.7 | ~2.25 | m |

| C-15 (CH₃) | ~15.4 | ~1.72 | s |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Determination

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule based on its absorption of infrared radiation. For this compound, FTIR analysis confirms the presence of its characteristic hydrocarbon structure and double bonds. gsconlinepress.com The FTIR spectrum of this compound is defined by specific vibrational frequencies corresponding to the stretching and bending of its chemical bonds. jksus.orgresearchgate.net

Key absorption bands in the FTIR spectrum of this compound include C-H stretching vibrations for both sp³ (alkane) and sp² (alkene) hybridized carbons, and C=C stretching vibrations for the double bonds within the bicyclic ring system. The presence of these specific bands provides qualitative confirmation of the sesquiterpene's structure.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3015-3050 | C-H Stretch | Alkene (=C-H) |

| ~2850-2960 | C-H Stretch | Alkane (-C-H) |

| ~1640-1680 | C=C Stretch | Alkene (C=C) |

| ~1440-1465 | C-H Bend | Alkane (CH₂, CH₃) |

| ~880-900 | C-H Bend | Alkene (=C-H out-of-plane) |

Integrated Analytical Approaches

GC-MS/Olfactometry (GC-MS/O) in Sensory Analysis

Studies utilizing GC-MS/O have characterized this compound as possessing a distinct woody aroma, sometimes with spicy or pine-like and citrus nuances. vulcanchem.comlookchem.com Its presence contributes significantly to the characteristic fragrance of various natural products, including agarwood and certain hops varieties. cropj.commdpi.com Although it may not always be the most abundant compound, its sensory impact can be significant. For example, in the analysis of treated Aquilaria malaccensis essential oil, sesquiterpenes like δ-cadinene and α-humulene were identified as key aroma impact compounds, highlighting the importance of this class of molecules, which includes this compound, in defining the valued agarwood scent. researchgate.netcropj.com

Chemometric Data Analysis for Chemical Variability (e.g., PCA, HCA)

Chemometric methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are statistical tools applied to large datasets, such as those generated from the GC-MS analysis of essential oils, to identify patterns and relationships. nih.govcropj.com These techniques are instrumental in studying the chemical variability of compounds like this compound across different species, geographical locations, or processing methods. nih.govresearchgate.net

PCA reduces the dimensionality of the data by transforming the original variables (e.g., concentrations of volatile compounds) into a smaller set of uncorrelated variables called principal components (PCs). cropj.com This allows for the visualization of how samples group together based on their chemical profiles. For instance, PCA can differentiate between essential oils from various conifer species, where this compound may be present in varying, often minor, amounts (typically below 5%). frontiersin.orgnih.gov

HCA is another unsupervised pattern recognition technique that groups samples based on their similarities, representing the results in a dendrogram. researchgate.netscielo.br In studies of essential oils from plants like Virola surinamensis or various Salvia species, HCA and PCA have been used to classify samples based on the relative abundance of their constituents, including this compound, revealing chemotaxonomic relationships or variations due to seasonal changes. nih.govresearchgate.net These analyses can highlight which compounds, including this compound, are significant contributors to the observed variance between sample groups. mdpi.com

Methodological Considerations for Reproducibility in Biosynthesis Studies

Ensuring reproducibility in biosynthesis studies of sesquiterpenes like this compound is paramount for generating reliable and comparable data. Several methodological factors must be carefully controlled. The choice of extraction technique, for example, can significantly influence the resulting chemical profile. Methods such as hydrodistillation, steam distillation, and supercritical fluid extraction (SFE) can yield different relative amounts of volatile compounds due to variations in temperature, pressure, and solvent properties. benchchem.combenchchem.com

Standardization of all experimental protocols is critical. This includes consistent plant material collection (considering plant part, age, and environmental conditions), extraction procedures, and analytical parameters for GC-MS. benchchem.com For instance, using standardized retention indices and mass spectral libraries is essential for the reliable identification of this compound and its isomers. benchchem.com

Furthermore, to enhance the value and reproducibility of research, there is a growing emphasis on adhering to FAIR data principles (Findable, Accessible, Interoperable, and Reusable). benchchem.com This involves sharing raw analytical data, such as NMR and MS spectra, in open-access databases, allowing for independent verification and use by other researchers. Such practices are crucial for building a robust and reliable body of knowledge on the biosynthesis and chemical properties of this compound.

Microbial Biotransformation Studies

Biotransformation utilizes microorganisms or their enzymes to perform regio- and stereoselective chemical modifications of complex molecules like sesquiterpenes. tandfonline.comnih.govresearchgate.net This approach is valued as a "green chemistry" tool because it often proceeds under mild conditions with high selectivity, which can be difficult to achieve with traditional chemical methods. scilit.cominteresjournals.org

Fungi are particularly adept at hydroxylating sesquiterpenoid skeletons at positions that are chemically unactivated. nih.govtandfonline.com While direct biotransformation studies on this compound are not extensively documented, research on structurally similar sesquiterpenes provides significant insight into potential pathways. Fungi such as Chaetomium cochlioides and Diplodia gossypina have been used to biotransform caryophyllene (B1175711) and humulene, producing a variety of hydroxylated and epoxidized products. tandfonline.com It is known that oxygenated sesquiterpenes are often more readily biotransformed than their hydrocarbon precursors, likely due to better water solubility. tandfonline.com

Endophytic fungi, which live within plant tissues, are also a promising source of biocatalysts for generating novel molecules from natural product precursors. frontiersin.org The biotransformation of sesquiterpenoids by various fungi can lead to new derivatives with potentially enhanced or novel biological activities, including antifungal properties. nih.govfrontiersin.org For example, several sesquiterpene synthases (STSs) from mushroom-forming fungi, such as Coprinopsis cinerea and Omphalotus olearius, are known to synthesize this compound from farnesyl pyrophosphate, demonstrating the presence of enzymatic machinery capable of interacting with this specific scaffold. mdpi.comnih.gov

Table 1: Examples of Microbial Biotransformation of Sesquiterpenes

| Microorganism | Substrate | Transformation Type | Product(s) | Reference |

|---|---|---|---|---|

| Chaetomium cochlioides | Humulene | Hydroxylation, Epoxidation | Humulene epoxides, Hydroxylated derivatives | tandfonline.com |

| Diplodia gossypina | Caryophyllene | Hydroxylation | 7-hydroxy-4,5-epoxy-caryophyllene | tandfonline.com |

| Aspergillus niger | Artemisinin (B1665778) | Hydroxylation | Hydroxylated artemisinin derivatives | tandfonline.com |

| Penicillium sp. | Cyclonerodiol | - | Transformed derivatives | tandfonline.com |

Elucidation of Biotransformation Products

The biosynthesis of this compound does not arise from the biotransformation of limonene (B3431351) or africanene. Instead, its natural synthesis is a more direct enzymatic process involving a common precursor in terpenoid synthesis. Scientific research has identified that this compound is synthesized from (2E,6E)-farnesyl diphosphate. nih.govthegoodscentscompany.comdiva-portal.org This reaction is catalyzed by a specific enzyme known as this compound synthase (EC 4.2.3.125). nih.govthegoodscentscompany.comdiva-portal.orgwikipedia.org

The enzyme this compound synthase, which has been characterized from the fungus Coprinopsis cinerea, facilitates the cyclization of the linear precursor (2E,6E)-farnesyl diphosphate into the bicyclic structure of this compound. thegoodscentscompany.comwikipedia.orgbenchchem.com This process also results in the formation of other sesquiterpenes, such as germacrene A and gamma-muurolene, as minor products. nih.govthegoodscentscompany.com The systematic name for this enzyme is (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, α-muurolene-forming). thegoodscentscompany.comdiva-portal.org

Studies on the slime mold Physarum polycephalum have also identified a terpene synthase, PpolyTPS4, which is responsible for producing this compound as its major product from farnesyl diphosphate. semanticscholar.org This further confirms the biosynthetic pathway from this common sesquiterpene precursor.

Table 1: Biosynthesis of this compound

| Precursor | Enzyme | Product(s) | Organism Source of Enzyme |

|---|---|---|---|

| (2E,6E)-Farnesyl Diphosphate | This compound synthase (Cop3) | This compound, germacrene A, gamma-muurolene | Coprinopsis cinerea thegoodscentscompany.combenchchem.com |

Enzymatic Biocatalysis for Structural Modification

The structural modification of this compound through enzymatic biocatalysis has been demonstrated, particularly through the action of cytochrome P450 monooxygenases. These enzymes are known for their ability to introduce oxygen into non-activated carbon-hydrogen bonds, leading to hydroxylated products. nih.gov

A study investigating the activity of (+)-δ-cadinene-8-hydroxylase (CYP706B1), a cytochrome P450 enzyme from cotton (Gossypium arboreum), revealed that (-)-alpha-muurolene can act as an alternative substrate. nih.gov The enzyme catalyzes the hydroxylation of (-)-alpha-muurolene, converting it into a mono-hydroxylated derivative. nih.gov This demonstrates the potential for enzymatic biocatalysis to generate novel derivatives of this compound, which could possess different biological activities.

While this compound can be a substrate for certain enzymes, it also exhibits inhibitory effects on some. For instance, it has been shown to inhibit the hydroxylation of (+)-δ-cadinene by the same CYP706B1 enzyme. nih.gov

Table 2: Enzymatic Modification of this compound

| Enzyme | Enzyme Type | Substrate | Product | Source of Enzyme |

|---|

Synthetic Methodologies

The total synthesis of complex natural products like alpha-muurolene is a significant challenge in organic chemistry. While specific literature detailing a complete total synthesis of this compound is not prominently available, the general strategies for constructing the underlying cadinane-type sesquiterpene skeleton have been reported. These syntheses provide a blueprint for accessing molecules within this structural class.

A notable example is the total synthesis of (±)-δ-cadinene, a structurally related isomer. tandfonline.com This synthesis employs a Robinson annelation reaction as a key step to construct the bicyclic core. tandfonline.com In this approach, a cyclohexenone derivative is reacted with an α,β-unsaturated ketone to form the δ-cadinenone intermediate. tandfonline.com The final step involves the removal of the ketone's oxygen atom to yield the target δ-cadinene. tandfonline.com Such methodologies, which focus on the stereoselective formation of the fused ring system, are fundamental to the synthetic approaches for all cadinane (B1243036) and muurolane sesquiterpenes, including this compound.

Known Biological Activities and Potential Applications

Botanical Sourcing and Essential Oil Constituents

This compound is synthesized by a diverse array of plant species, contributing to the characteristic scent and chemical profile of their essential oils. cymitquimica.comvulcanchem.com The concentration and presence of α-muurolene can vary significantly based on the plant species, the specific part of the plant, geographical location, and the extraction method employed. vulcanchem.com

Distribution Across Representative Plant Families

This compound has been identified in numerous plant families. It is a known component in the essential oils of species within the Lamiaceae family, such as Salvia rosmarinus (rosemary) and Tetradenia riparia. nih.govvulcanchem.com The Cupressaceae family also features species that produce this compound, including various types of Juniperus (junipers) and Cryptomeria japonica (Japanese cedar). vulcanchem.comwikidata.org

Other notable families include:

Lauraceae , with its presence in Cinnamomum species. vulcanchem.com

Asteraceae , found in plants like Inula helenium (horse-heal) and Achillea millefolium. vulcanchem.comneist.res.in

Fabaceae , where it is a key component in the essential oil of Amorpha fruticosa fruits. mdpi.com

Verbenaceae , particularly in the floral essential oils of Lantana camara. semanticscholar.org

Myrtaceae , identified in Melaleuca quinquenervia. uned.ac.cr

Pinaceae , with its isolation from Pinus radiata. vulcanchem.com

Species-Specific Phytochemical Profiles

The role and abundance of α-muurolene are often specific to the chemotype of a particular plant species, which can have implications for taxonomy and the potential applications of its essential oil.

Within the large and diverse Salvia genus, the chemical composition of essential oils is a key marker for chemosystematics. While β-caryophyllene and germacrene D are among the most common sesquiterpenes in Iranian Salvia species, α-muurolene is also present in the phytochemical profiles of certain species. researchgate.net For instance, the essential oil from the leaves of one studied Salvia species contained α-muurolene at a concentration of 8.37%. researchgate.net In a study of five Salvia species cultivated in Italy, α-muurolene was identified as one of the most abundant sesquiterpene hydrocarbons in Salvia elegans, with a concentration of 1.8%. nih.gov Another analysis of six Salvia species from Iran detected α-muurolene in Salvia reuterana (0.4%) and Salvia macrosiphon (0.7%). academicjournals.org The presence and concentration of α-muurolene, alongside other volatile compounds, can help differentiate between species and even between different populations of the same species, reflecting genetic and environmental influences. academicjournals.orgmdpi.com

The essential oils of Juniperus species exhibit significant chemical variability, with α-muurolene being a frequently identified, though not always dominant, constituent. In a study of Bulgarian Juniperus communis berry oil, α-muurolene was present at a concentration of 0.4%. nih.gov A separate analysis of J. communis from Kosovo did not list α-muurolene as a main component, highlighting the geographical variation in chemical profiles. etnobotanica.us In contrast, the essential oil from the leaves of Juniperus oxycedrus ssp. macrocarpa from Algeria was found to contain γ-muurolene, a related isomer, as a major constituent at 9.1%, while α-muurolene was also detected. journaljpri.com This variability underscores the importance of geographical origin and subspecies in determining the specific composition of juniper essential oils.

The essential oil hydrodistilled from the fruits of Amorpha fruticosa, or desert false indigo, consistently features α-muurolene as one of its principal components. In one analysis, the essential oil was found to be composed mainly of sesquiterpene hydrocarbons (82.74%), with α-muurolene constituting 12.54% of the total oil. mdpi.com This places it alongside δ-cadinene (20.09%) and γ-muurolene (12.79%) as the most abundant compounds in the oil from this source. mdpi.com Other studies have also reported γ-muurolene as a major constituent, confirming the importance of muurolene isomers in the chemical profile of A. fruticosa fruit oil. mdpi.compensoft.netrjpharmacognosy.ir The specific concentrations can differ based on the plant's origin, as noted in comparisons between Romanian and Bulgarian studies. mdpi.com

The chemical composition of essential oils from Lantana camara flowers is known to vary significantly, often influenced by the color of the flowers and the geographical location of the plant. semanticscholar.orgpreprints.org One study identified α-muurolene as a main component in the essential oil of pink L. camara flowers. preprints.org Another analysis of L. camara floral essential oil reported α-muurolene at a concentration of 2.27%, alongside other major components like caryophyllene (B1175711) (10.87%) and α-humulene (7.59%). semanticscholar.org The presence of α-muurolene contributes to the complex sesquiterpene-rich profile of these oils. semanticscholar.orgpreprints.org

Data Tables

Table 1: Concentration of α-Muurolene in Essential Oils of Various Plant Species

| Plant Species | Family | Plant Part | Concentration (%) | Reference |

| Amorpha fruticosa | Fabaceae | Fruit | 12.54% | mdpi.com |

| Salvia sp. | Lamiaceae | Leaves | 8.37% | researchgate.net |

| Lantana camara | Verbenaceae | Flowers | 2.27% | semanticscholar.org |

| Salvia elegans | Lamiaceae | Aerial Parts | 1.80% | nih.gov |

| Salvia macrosiphon | Lamiaceae | Aerial Parts | 0.70% | academicjournals.org |

| Salvia reuterana | Lamiaceae | Aerial Parts | 0.40% | academicjournals.org |

| Juniperus communis | Cupressaceae | Berries | 0.40% | nih.gov |

Baccharis Genus Chemotaxonomy

The essential oil of Baccharis parvidentata, a wild Brazilian plant species found at high altitudes, contains a variety of volatile compounds. While sabinene, himachalol, β-pinene, and δ-3-carene are among the most noteworthy, α-muurolene is also present, contributing to the complex chemical profile of the genus. researchgate.net

Coniferous Species (e.g., Picea, Larix, Pseudotsuga, Pinus)

This compound is a constituent of the essential oils of several coniferous trees. In Serbian spruce (Picea omorika), a rare and vulnerable European conifer, α-muurolene has been identified in the needles, with an average content of 0.6%. nih.gov It has also been detected in Norway spruce (Picea abies), with its presence varying seasonally. mdpi.com Furthermore, α-muurolene is found in the needle essential oils of Macedonian pine (Pinus peuce), with a concentration of 1.2%. nih.gov The compound has also been isolated from other pine species, including dwarf mountain pine (Pinus mugo) and Pinus radiata. contaminantdb.calookchem.com

Xylopia aethiopica Seed Extracts

The n-hexane seed extract of Xylopia aethiopica, a plant used in traditional medicine, contains α-muurolene as one of its phytocompounds. gsconlinepress.comgsconlinepress.comresearchgate.net Analysis of the essential oil from the fruits of Xylopia aethiopica from Cameroon revealed that sesquiterpene hydrocarbons constitute 8.3% of the oil, with α-muurolene accounting for 4.3% of that fraction. researchgate.net Other studies on the essential oil of X. aethiopica seeds have also confirmed the presence of α-muurolene. phcogres.com

Torreya grandis Aril and Leaf Extracts

The essential oils extracted from the arils and leaves of Torreya grandis both contain α-muurolene. In the aril essential oil (AEO), α-muurolene is present at a concentration of 1.61 ± 0.08%. mdpi.com The leaf essential oil (LEO) has a higher concentration of α-muurolene, at 3.36 ± 0.04%. mdpi.com

Other Notable Phytogenic Sources (e.g., Spondias purpurea, Hyptis monticola, Inula helenium, Cinnamomum)

This compound has been identified in a variety of other plant species. A terpene-containing sub-fraction of the leaf extract of Spondias purpurea was found to contain 6.9% α-muurolene. medcraveonline.commedcraveonline.com The essential oil of Hyptis monticola, a wild plant from Brazil, is characterized by several compounds, including α-muurolene at a concentration of 6.4%. researchgate.netsmujo.id Root extracts of Inula helenium (horse-heal) are another source of this compound. vulcanchem.combenchchem.combenchchem.com In the Cinnamomum genus, α-muurolene has been found in the essential oil of Cinnamomum zeylanicum bark at a concentration of 7.14%. benchchem.com It has also been detected in Cinnamomum cassia powder and its extracts, with varying relative contents depending on the processing stage. scielo.br For instance, in one study, the powder contained 6.96% α-muurolene, while a marinade made with it contained 8.99%. scielo.br Seasonal variations also affect its concentration in Cinnamomum cassia leaves, with a relatively high content of 1.16% observed in the summer. mdpi.com

Biosynthesis and Presence in Non-Plant Organisms

Fungal Metabolite Production (e.g., Basidiomycetes, Coprinopsis cinerea)

Fungi, particularly those belonging to the Basidiomycota phylum, are capable of producing α-muurolene. mdpi.com In the mushroom-forming fungus Coprinopsis cinerea, six sesquiterpene synthases (Cop1–6) have been identified. mdpi.comnih.gov One of these, Cop3, has been identified as an α-muurolene synthase, an enzyme that was previously undescribed. nih.govnih.gov When expressed in Escherichia coli, Cop3 produces α-muurolene as the major terpenoid compound, accounting for approximately 30% of the total sesquiterpenes detected. nih.gov Other basidiomycetes, such as Omphalotus olearius and Phaeolus schweinitzii, also possess sesquiterpene synthases (Omp1, Omp3, and PpSTS01) that can synthesize α-muurolene from farnesyl pyrophosphate (FPP). mdpi.com Additionally, some fungal enzymes produce α-muurolene as a side product. mdpi.comsemanticscholar.org

Data Tables

Table 1: Percentage of α-Muurolene in Various Plant Species

| Plant Species | Part Analyzed | Percentage of α-Muurolene |

| Picea omorika | Needles | 0.6% nih.gov |

| Pinus peuce | Needles | 1.2% nih.gov |

| Xylopia aethiopica | Fruit Essential Oil | 4.3% researchgate.net |

| Torreya grandis | Aril Essential Oil | 1.61 ± 0.08% mdpi.com |

| Torreya grandis | Leaf Essential Oil | 3.36 ± 0.04% mdpi.com |

| Spondias purpurea | Leaf Extract Sub-fraction | 6.9% medcraveonline.commedcraveonline.com |

| Hyptis monticola | Essential Oil | 6.4% researchgate.netsmujo.id |

| Cinnamomum zeylanicum | Bark Essential Oil | 7.14% benchchem.com |

| Cinnamomum cassia | Powder | 6.96% scielo.br |

| Cinnamomum cassia | Marinade | 8.99% scielo.br |

| Cinnamomum cassia | Leaves (Summer) | 1.16% mdpi.com |

Table 2: Fungal Sesquiterpene Synthases Producing α-Muurolene

| Fungal Species | Sesquiterpene Synthase | Major/Minor Product |

| Coprinopsis cinerea | Cop3 | Major nih.gov |

| Omphalotus olearius | Omp1, Omp3 | Major mdpi.com |

| Phaeolus schweinitzii | PpSTS01 | Major mdpi.com |

| Cerrena unicolor | Cun0716 | Minor mdpi.com |

| Flammulina velutipes | FvSTS03 | Minor semanticscholar.org |

Slime Mold Volatile Emissions (Physarum polycephalum)

The plasmodial slime mold, Physarum polycephalum, has been identified as a producer of this compound. researchgate.netresearchgate.net Scientific investigations into the volatile organic compounds released by P. polycephalum have shown that its emissions consist of a mixture of terpenoids. researchgate.net Among these, this compound is one of four major sesquiterpenes, alongside (E)-β-caryophyllene and two other unidentified sesquiterpenoids. researchgate.netresearchgate.net The monoterpene linalool (B1675412) is also a notable component of the slime mold's volatile profile. researchgate.netresearchgate.net

Research into the biosynthesis of these terpenes led to the identification of four terpene synthase (TPS) genes in the P. polycephalum genome, designated PpolyTPS1–PpolyTPS4. researchgate.net Through heterologous expression in Escherichia coli, it was determined that two of these enzymes, PpolyTPS1 and PpolyTPS4, were active. researchgate.netresearchgate.net By comparing the in vitro products of these enzymes with the volatile profile of the slime mold, studies concluded that PpolyTPS4 is the primary enzyme responsible for the production of most of the sesquiterpenoids emitted by P. polycephalum, including this compound. researchgate.netresearchgate.net The composition of these emitted terpenoids does not appear to differ qualitatively during the young stages of the plasmodia. researchgate.net

Table 1: Major Volatile Terpenoids Emitted by Physarum polycephalum

| Compound | Class | Reference |

|---|---|---|

| This compound | Sesquiterpene | researchgate.netresearchgate.net |

| (E)-β-caryophyllene | Sesquiterpene | researchgate.net |

| Linalool | Monoterpene | researchgate.netresearchgate.net |

| Unidentified Sesquiterpenoids | Sesquiterpene | researchgate.net |

Algal Terpenoid Synthesis (e.g., Red Algae)

The biosynthesis of terpenes in red algae (Rhodophyta) presents a unique evolutionary path compared to terrestrial plants. researchgate.net While plants typically use two main types of terpene synthases, red algae have been found to utilize microbial-type terpene synthases (MTPSLs). researchgate.netnih.gov Phylogenetic analysis shows that these red algal MTPSLs are more closely related to bacterial terpene synthases, suggesting they were acquired via horizontal gene transfer and are not the result of microbial contamination. researchgate.netresearchgate.net

These enzymes are responsible for the rich diversity of terpenes found in red algae. researchgate.net The biosynthesis begins with the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form larger molecules like farnesyl diphosphate (FPP, C15), the direct precursor to sesquiterpenes. pnas.org

Specific research has identified this compound as a product of this biosynthetic pathway in certain red algae. researchgate.net For instance, the enzyme EaMTPSL2, from the red alga Erythrolobus australicus, converts FPP into a mixture of sesquiterpenes, one of which is this compound. nih.gov Similarly, another microbial-type terpene synthase, DfMTPS2, from Dryopteris fragrans, also produces this compound as a major sesquiterpenoid product. researchgate.net The production of these volatile terpenes is thought to play a role in the algae's defense against biotic stresses. researchgate.netresearchgate.net

Table 2: Selected Sesquiterpene Products of the Red Algal Enzyme EaMTPSL2

| Compound | Reference |

|---|---|

| This compound | nih.gov |

| β-Copaene | nih.gov |

| Aristol-9-ene | nih.gov |

| β-Elemene | nih.gov |

| α-Ylangene | nih.gov |

| (Z)-α-Bisabolene epoxide | nih.gov |

Biological Activities and Underlying Molecular Mechanisms in Vitro and in Silico Research

Antimicrobial Efficacy

Alpha-muurolene, a sesquiterpene found in the essential oils of various plants, has been investigated for its antimicrobial properties. Research, primarily conducted on essential oils containing α-muurolene as a constituent, suggests its potential role in inhibiting the growth of various microorganisms, including fungi and bacteria.

Essential oils rich in sesquiterpenes, including α-muurolene, have demonstrated notable antifungal activity. The proposed mechanism of action is often attributed to the hydrophobic nature of these compounds, which is believed to facilitate their interaction with the lipid bilayer of fungal cell membranes. This interaction can lead to an alteration of the cell membrane's hydrophobicity and fluidity, ultimately disrupting its structure and function. Such disruptions can interfere with essential cellular processes.

While direct studies on the specific cellular targets of isolated α-muurolene are limited, the general consensus for essential oils containing this compound points towards the fungal cell membrane as a primary site of action. The disruption of membrane integrity can lead to leakage of intracellular components and inhibit processes crucial for fungal survival. For instance, essential oil from Juniperus morrisonicola, which contains various sesquiterpenoids, has shown complete inhibition of the wood-decay fungus Laetiporus sulphureus at a concentration of 100 ppm mdpi.com.

The antibacterial efficacy of α-muurolene has been primarily explored through the study of essential oils in which it is a component. These studies indicate that essential oils containing α-muurolene exhibit activity against a range of pathogenic bacteria, with a notable efficacy against Gram-positive strains. mdpi.com The structural characteristics of Gram-positive bacteria, which lack an outer membrane, are thought to allow for easier penetration by hydrophobic molecules like sesquiterpenes.

In a study on the essential oil of Amorpha fruticosa, where α-muurolene was a major component, potent inhibitory effects were observed against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. mdpi.com Similarly, the essential oil of Xenophyllum poposum, containing α-muurolene, also demonstrated antibacterial activity against Staphylococcus aureus. mdpi.com The mechanism is hypothesized to involve the alteration of the bacterial cell membrane's hydrophobicity. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Essential Oils Containing this compound against Pathogenic Bacteria

| Essential Oil Source | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Amorpha fruticosa | Staphylococcus aureus (Gram-positive) | 1.84 - 7.38 |

| Escherichia coli (Gram-negative) | 14.75 - 29.50 |

Note: The data presented is for essential oils and not the isolated compound this compound.

Biofilm formation is a critical factor in microbial pathogenicity, providing resistance against antimicrobial agents. Essential oils containing α-muurolene have shown potential in disrupting this process. The proposed mechanism involves interfering with the initial stages of biofilm formation, such as microbial adherence to surfaces.

The hydrophobic nature of sesquiterpenes like α-muurolene is thought to play a role in altering the cell surface properties of bacteria, making it difficult for them to attach to surfaces and form biofilms. For example, the essential oil from Amorpha fruticosa demonstrated good antibiofilm activity by inhibiting microbial adherence to inert surfaces. mdpi.com Research on the essential oil of Rosmarinus officinalis, which also contains α-muurolene, showed an inhibition of Staphylococcus epidermidis biofilm formation by over 57% at a concentration of 25 μl/ml nih.gov.

Antioxidant Properties and Radical Scavenging Assays

The antioxidant potential of α-muurolene is suggested by studies on essential oils where it is a constituent. These essential oils have demonstrated the ability to scavenge free radicals in various assays. However, research specifically isolating the antioxidant activity of pure α-muurolene is limited.

Essential oils from plants such as Juniperus oxycedrus, which are rich in sesquiterpenes like δ-cadinene, cis-thujopsene, and α-muurolene, have shown strong antioxidant activities mdpi.com. The antioxidant and radical-scavenging properties of the methanol extract and essential oil of Xenophyllum poposum were determined using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay and the β-carotene bleaching (BCB) test, showing moderate to weak activity researchgate.net.

Table 2: Antioxidant Activity of Essential Oils Containing this compound

| Essential Oil Source | Assay | Result |

|---|---|---|

| Xenophyllum poposum | DPPH & β-carotene bleaching | Moderate to weak activity |

Note: The data presented is for essential oils and not the isolated compound this compound.

Anti-inflammatory Response Modulation

Investigations into the anti-inflammatory properties of essential oils containing α-muurolene and related sesquiterpenes suggest a potential for modulating inflammatory responses. The anti-inflammatory effects of sesquiterpenes are often linked to their ability to modulate key signaling pathways and the production of inflammatory mediators.

Studies on sesquiterpenes that frequently co-occur with α-muurolene, such as α-humulene and β-caryophyllene, have revealed potent anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α). nih.gov For instance, the essential oil of Juniperus morrisonicola exhibited significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages with an IC50 value of 12.9 μg/mL mdpi.com. This activity is likely attributable to its major constituents, which include various sesquiterpenoids mdpi.com.

Insecticidal and Pest Deterrent Applications

This compound, as a component of certain plant essential oils, has been associated with insecticidal and pest-deterrent properties. Essential oils are known to have repellent and insecticidal effects against various insects, and their activity is often attributed to the synergistic effects of their various components, including sesquiterpenes.

For example, the essential oil of Piper crassinervium, which contains α-muurolene, has been shown to have repellent and toxic effects against imported fire ants. nih.gov An in silico study suggested that α-muurolene from the essential oil of Schinus molle could have an insecticidal effect by acting on the mosquito juvenile hormone-binding protein of Aedes aegypti. Furthermore, essential oils from wild plants have demonstrated repellent activity against several mosquito species, with the effect being attributed to their complex chemical composition that includes compounds like α-muurolene mdpi.com.

Olfactory and Behavioral Effects on Insects

This compound, as a component of various plant essential oils, plays a role in plant-insect interactions. It is recognized as a volatile organic compound that can influence insect behavior. Research into herbivory-induced plant volatiles from Oryza sativa (rice) has identified this compound as one of the compounds released upon damage. thegoodscentscompany.com These volatile plumes are crucial chemical cues that can influence the chemotactic behavior of insects, such as the pentatomid bug Tibraca limbativentris, and also attract natural enemies of the herbivores, like egg parasitoids. thegoodscentscompany.com The presence of this compound in these volatile blends suggests its function as an infochemical that insects can detect, leading to behavioral responses such as attraction or repulsion, which is fundamental to their feeding and oviposition strategies. Many sesquiterpenoids are known to function in plant defense as antifeedants against insects.

In Silico Molecular Docking with Insect Protein Receptors (e.g., Juvenile Hormone-Binding Protein)

In silico molecular docking studies are computational methods used to predict the binding affinity and interaction between a ligand, such as this compound, and a target protein receptor. researchgate.net These techniques provide valuable insights into the potential biochemical activity of a compound before extensive laboratory testing.

Research has explored the potential of this compound as an insecticide by modeling its interaction with key insect proteins. One significant target is the juvenile hormone-binding protein (JHBP), which is crucial for transporting juvenile hormone, a sesquiterpenoid that regulates insect development and reproduction. nih.govebi.ac.uk In silico studies have shown that this compound has a favorable binding energy with the juvenile hormone-binding protein from the mosquito Aedes aegypti, suggesting it could interfere with the hormone's function.

Molecular docking simulations are also used to investigate interactions with other critical insect proteins, such as odorant-binding proteins (OBPs), which are involved in the initial steps of olfaction by transporting odor molecules to receptors. nih.govmdpi.com By binding to the hydrophobic cavity of these proteins, compounds like this compound can potentially disrupt an insect's ability to perceive its environment. Another target is acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the insect nervous system. ufu.br Inhibition of AChE leads to paralysis and death, a mechanism exploited by many commercial insecticides. ufu.br Docking studies help identify compounds that can bind effectively to the active site of AChE. ddg-pharmfac.netnih.govstudiauniversitatis.ro

Table 1: In Silico Molecular Docking Interactions of this compound with Insect Protein Receptors

| Compound | Target Protein | Insect Species | Finding |

|---|

Antiproliferative Effects in Cellular Models

The potential of plant-derived compounds in oncology is an active area of research. Preliminary studies suggest that essential oils containing significant amounts of this compound may possess antitumor properties. The antiproliferative activity of a compound refers to its ability to inhibit the growth and proliferation of cells, a key characteristic of potential anticancer agents. sums.ac.irnih.gov

For instance, the essential oil from the wood of Juniperus oxycedrus, which is rich in sesquiterpenes including this compound, has demonstrated antiproliferative activities. mdpi.com Similarly, the essential oil of Juniperus morrisonicola wood, also containing this compound, exhibited dose- and time-dependent cytotoxicity against HepG2 human hepatocellular carcinoma cells. mdpi.com In one study, treatment with 40 μg/mL of this essential oil reduced the viability of HepG2 cells to 66% after 24 hours and to 36% after 48 hours. mdpi.com The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, were determined to be 52.1 μg/mL at 24 hours and 41.5 μg/mL at 48 hours. mdpi.com

While these findings are promising, they are often based on the activity of a complex essential oil mixture. Further research is required to isolate the specific effects of this compound and elucidate the precise molecular pathways involved in its cytotoxic effects on cancer cells. mdpi.com

Table 2: Antiproliferative Activity of Essential Oil Rich in this compound

| Source of Essential Oil | Cancer Cell Line | Incubation Time | IC₅₀ Value |

|---|---|---|---|

| Juniperus morrisonicola Wood | HepG2 (Human Hepatocellular Carcinoma) | 24 hours | 52.1 μg/mL mdpi.com |

Investigations into Enzyme and Receptor Interactions

In silico and in vitro studies have been conducted to investigate the interaction of this compound with various enzymes and receptors. Molecular docking has shown that this compound, along with other sesquiterpenes like caryophyllene (B1175711) oxide, cubenol, and tau-cadinol, can bind to NADPH oxidase (PDB ID: 1N8Q). researchgate.net This enzyme is involved in the production of reactive oxygen species (ROS), and its inhibition is a target for antioxidant and anti-inflammatory therapies.

Additionally, sesquiterpenes are widely studied for their potential to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov While many sesquiterpenoids have been evaluated for AChE inhibitory potential, specific data on this compound's activity is part of this broader research area. nih.gov

Synergistic Interactions with Co-occurring Phytochemicals

This compound frequently co-occurs in essential oils with other sesquiterpenes, such as germacrene D, δ-cadinene, and β-caryophyllene. mdpi.comnih.gov Germacrene D is a known biogenetic precursor to muurolane and cadinane (B1243036) sesquiterpenes, including this compound, which explains their frequent co-occurrence. nih.govresearchgate.netnih.gov Studies have shown that combinations of certain sesquiterpenes can lead to enhanced biological activity. For example, β-caryophyllene has been observed to amplify the cytotoxic effects of its isomer α-humulene and isocaryophyllene on human breast cancer (MCF-7) and intestinal cancer (CaCo-2) cell lines. mdpi.comnih.gov While β-caryophyllene alone may not significantly inhibit cancer cell growth, its presence can potentiate the activity of other co-occurring compounds. mdpi.comnih.gov This highlights the importance of studying compounds like this compound not just in isolation but also in combination with the phytochemicals they are naturally found with.

Ecological Roles and Chemosystematic Applications

Function in Plant Defense Mechanisms

Plants have evolved a sophisticated array of chemical defenses to protect themselves from herbivores. unn.edu.ng Alpha-muurolene is a key component of this chemical arsenal, contributing to both direct and indirect defense strategies.

Indirect Defense: Attraction of Natural Enemies of Herbivores

In addition to its direct repellent effects, this compound plays a crucial role in indirect defense by attracting the natural enemies of herbivores. tennessee.edu When a plant is attacked by an herbivore, it releases a blend of volatile organic compounds, including this compound, which act as signals to predators and parasitoids of the feeding insect. tennessee.edunih.gov This "cry for help" recruits beneficial insects that can reduce the herbivore pressure on the plant. For example, in cabbage plants attacked by Pieris brassicae or Pieris rapae, this compound is among the volatiles released that attract the parasitoid Cotesia species. tennessee.edu Similarly, rice plants damaged by the stink bug Tibraca limbativentris release this compound, which attracts egg parasitoids like Telenomus podisi. embrapa.brcambridge.org This tritrophic interaction, involving the plant, the herbivore, and its natural enemy, is a sophisticated defense strategy mediated by chemical cues like this compound. mdpi.com

| Plant Species | Herbivore | Natural Enemy Attracted | Reference |

| Cabbage (Brassica sp.) | Pieris brassicae, Pieris rapae | Cotesia sp. | tennessee.edu |

| Rice (Oryza sativa) | Tibraca limbativentris | Telenomus podisi | embrapa.brcambridge.org |

Induction of Plant Defense Signaling Pathways

The production and release of this compound are often induced by herbivore feeding, indicating its integration into the plant's defense signaling network. nih.gov Herbivore damage triggers a cascade of biochemical events within the plant, leading to the synthesis and emission of a specific blend of volatiles. nih.gov The release of this compound from rice plants was significantly higher after being damaged by the rice stem bug, highlighting its role as an induced defense compound. embrapa.brcambridge.org Furthermore, studies on tomato plants have shown that spider mite infestation leads to the upregulation of genes involved in terpenoid biosynthesis, which would include the production of sesquiterpenes like this compound. nih.gov This induced response suggests that this compound is a regulated component of the plant's defense system, activated upon herbivore attack.

Interspecific Chemical Ecology: Allelopathy and Communication Cues

The influence of this compound extends beyond plant-herbivore interactions to encompass relationships between different plant species. As a component of essential oils, it can exhibit allelopathic effects, influencing the growth and development of neighboring plants. nih.govscielo.brresearchgate.net Allelopathy is a form of chemical competition where one plant releases biochemicals into the environment that inhibit the germination or growth of another. scielo.br Essential oils rich in sesquiterpenes, including this compound, have demonstrated phytotoxic activity against various weed species. nih.govmdpi.com For example, the essential oil of Heliotropium curassavicum, containing this compound, showed inhibitory effects on the weed Chenopodium murale. nih.govresearchgate.net

Furthermore, volatile compounds like this compound can act as communication cues between plants. scielo.br Plants can perceive the volatile emissions from a damaged neighbor and prime their own defenses in anticipation of a potential threat. nih.gov This interplant communication can lead to a more rapid and robust defense response when the "listening" plant is subsequently attacked.

Utility in Chemotaxonomic Classification

The chemical composition of a plant's essential oil can be a stable and genetically determined trait, making it a valuable tool for taxonomic and phylogenetic studies. This compound, as a constituent of these oils, has proven useful in discriminating between species and clarifying their evolutionary relationships. scielo.brpsu.edu

Species Discrimination and Phylogenetic Relationships

The presence and relative abundance of this compound can serve as a chemotaxonomic marker to distinguish between closely related species or to group species into distinct chemical profiles (chemotypes). scielo.brpsu.edumdpi.com For instance, in a study of the genus Hypenia, the presence of this compound, along with other cadinane (B1243036) sesquiterpenes, was characteristic of species belonging to the section Densiflorae, helping to differentiate them from species in the section Laxiflorae. scielo.brpsu.edu This chemical distinction supports the taxonomic division of the genus based on morphological characteristics. scielo.brpsu.edu

Similarly, in the genus Juniperus, the levels of this compound and other compounds helped to support the distinctiveness of J. sabina from other species. mdpi.com In the context of muscadine grapes (Vitis rotundifolia), this compound was identified as a marker volatile that characterized perfect flowers, distinguishing them from female flowers. researchgate.netfrontiersin.org The unique volatile profiles, including this compound, can thus provide a chemical basis for classification and contribute to a more comprehensive understanding of phylogenetic relationships within plant groups. mdpi.comsci-hub.se

| Genus | Section/Species | Role of this compound | Reference |

| Hypenia | Densiflorae | Major constituent, chemotaxonomic marker | scielo.brpsu.edu |

| Juniperus | J. sabina | Supports the independence of the species | mdpi.com |

| Vitis | V. rotundifolia (perfect flowers) | Marker volatile characterizing perfect flowers | researchgate.netfrontiersin.org |

Intraspecific Variation and Environmental Influences on Chemotypes

The production and accumulation of α-muurolene, like many other plant secondary metabolites, are not uniform across all individuals of a given species. This variability, known as intraspecific variation, can be significant and is influenced by a combination of genetic and environmental factors. ebi.ac.ukfrontiersin.org Such chemical diversity within a species often leads to the classification of individuals into distinct chemotypes, which are groups characterized by their unique chemical profiles. frontiersin.org

Research has demonstrated that the variation in essential oil composition, including the content of α-muurolene, is a common phenomenon. frontiersin.org These differences can be observed between populations from different geographical locations, as well as among individual plants within the same population. researchgate.netredalyc.org Factors contributing to this variation include genetic makeup, the developmental stage of the plant, the specific plant part analyzed, and a range of environmental conditions. ebi.ac.ukfrontiersin.orgredalyc.org

A study on Salvia ceratophylloides, a rare and endangered plant species, revealed significant within-plant variation in the emission of volatile organic compounds (VOCs), including α-muurolene. The composition and emission of VOCs differed sharply between the upper (sessile) and lower (petiolate) leaves of the same plant, suggesting different adaptive strategies to micro-environmental gradients along the plant canopy. mdpi.com Specifically, the emission of α-muurolene was statistically higher in the upper, sun-exposed leaves compared to the lower, more shaded ones. mdpi.com

Table 1: Within-Plant Variation of α-Muurolene Emission in Salvia ceratophylloides Leaves mdpi.com

| Leaf Position | Relative α-Muurolene Emission (% of total VOCs) | Associated Compounds with Increased Emission |

|---|---|---|

| Sessile (Upper) Leaves | Statistically Higher | p-Cymene, Sabinene, Terpinolene, β-Pinene, γ-Terpinene, α-Terpineol, D-Germacrene, α-Cubebene |

| Petiolate (Lower) Leaves | Statistically Lower | - |